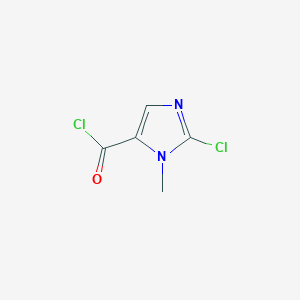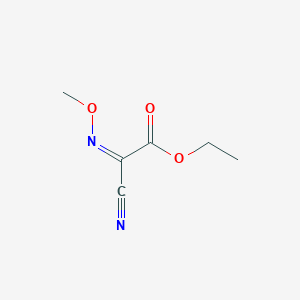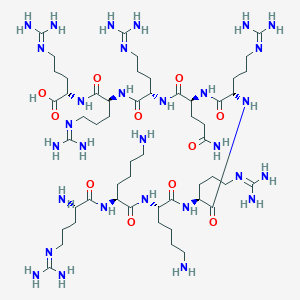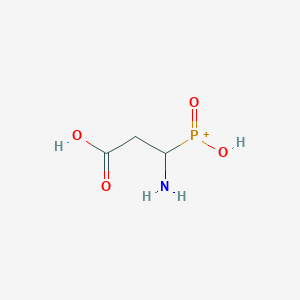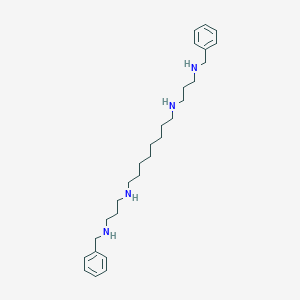
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane, also known as DAPTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DAPTA belongs to a class of compounds called peptidomimetics, which are small molecules that mimic the structure and function of peptides.
Mécanisme D'action
The mechanism of action of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane involves its ability to bind to the HIV envelope protein gp120. This binding prevents the virus from entering host cells, thereby inhibiting viral replication. In addition, N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway.
Effets Biochimiques Et Physiologiques
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been shown to have several biochemical and physiological effects. In vitro studies have shown that N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane inhibits the entry of HIV into host cells and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane reduces inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane in lab experiments is its specificity for the HIV envelope protein gp120. This specificity allows for the selective inhibition of viral entry without affecting host cell function. However, one limitation of using N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane is its relatively low potency compared to other HIV entry inhibitors.
Orientations Futures
There are several future directions for research on N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane. One area of research is the development of more potent HIV entry inhibitors based on the structure of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane. Another area of research is the use of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane as an anti-inflammatory agent in the treatment of inflammatory diseases. Finally, the use of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane in combination with other anti-HIV drugs is an area of research that could lead to more effective treatments for HIV/AIDS.
Applications De Recherche Scientifique
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a HIV entry inhibitor. N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been shown to bind to the HIV envelope protein gp120, preventing the virus from entering host cells. In addition, N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
117654-73-6 |
|---|---|
Nom du produit |
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane |
Formule moléculaire |
C28H46N4 |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
N,N'-bis[3-(benzylamino)propyl]octane-1,8-diamine |
InChI |
InChI=1S/C28H46N4/c1(3-11-19-29-21-13-23-31-25-27-15-7-5-8-16-27)2-4-12-20-30-22-14-24-32-26-28-17-9-6-10-18-28/h5-10,15-18,29-32H,1-4,11-14,19-26H2 |
Clé InChI |
ACAZYEPMRWHZOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCCNCCCCCCCCNCCCNCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CNCCCNCCCCCCCCNCCCNCC2=CC=CC=C2 |
Synonymes |
MDL 27391 MDL-27391 N,N'-di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


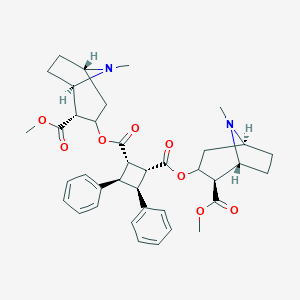
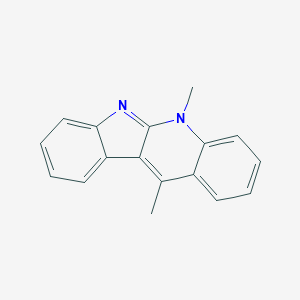
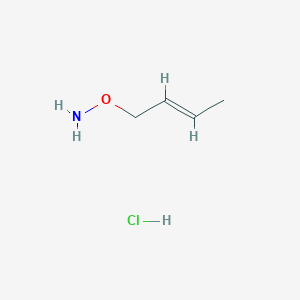

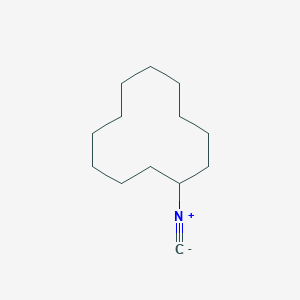
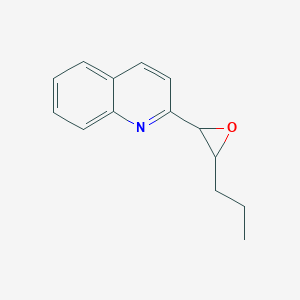
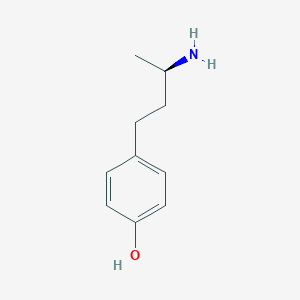
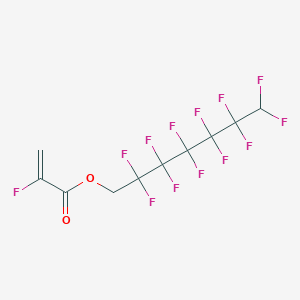
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)
